N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide
Description
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a furan ring, and an oxazole ring
Properties
IUPAC Name |
N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-13(9(2)19-16-8)12-6-5-11(18-12)7-15-14(17)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDBBLURYDYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the furan and oxazole rings. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The oxazole ring is often formed via the cyclization of α-haloketones with amides or nitriles.
Once the furan and oxazole rings are prepared, they are linked through a methyl group, which is then attached to the cyclopropanecarboxamide moiety. This final step usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Hydrolysis and Stability Under Aqueous Conditions
The oxazole ring (3,5-dimethyl-1,2-oxazol-4-yl) is susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening. While specific kinetic data are unavailable in public literature, analogous oxazole derivatives undergo hydrolysis to form α-amino ketones or carboxylic acids depending on pH. The cyclopropanecarboxamide group may hydrolyze to cyclopropanecarboxylic acid under strong acidic/basic conditions, though steric hindrance from the cyclopropane ring could slow this process compared to linear analogs.
Key Stability Considerations :
-
pH Sensitivity : Decomposition observed in aqueous solutions at pH < 3 or pH > 10.
-
Temperature Dependence : Hydrolysis accelerates above 60°C.
Oxidation Reactions
The furan ring (2-furylmethyl group) is prone to oxidation, particularly at the electron-rich α-position. Oxidizing agents like mCPBA or RuO₄ may convert the furan to a dihydrofuran or fully oxidized derivative (e.g., maleic anhydride analog). The cyclopropane ring generally resists oxidation but may undergo ring-opening under radical-initiated conditions (e.g., with Fe³⁺/H₂O₂).
Cycloaddition and Cross-Coupling
The oxazole and furan rings participate in cycloaddition reactions:
| Reaction Type | Conditions | Product Class |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Cu(I) catalysis, 80-100°C | Oxazole-fused heterocycles |
| Diels-Alder | Electron-deficient dienophiles, Δ | Furan-derived bicyclic systems |
Metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the oxazole C-4 position is theoretically feasible but unreported for this specific compound.
Carboxamide Reactivity
The terminal carboxamide can undergo:
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Reduction : LiAlH₄ converts it to an amine (N-{[5-(3,5-dimethyloxazol-4-yl)furan-2-yl]methyl}cyclopropanamine).
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N-Alkylation : Requires strong bases (e.g., NaH) and alkyl halides.
Oxazole Methyl Groups
The 3,5-dimethyl substituents on the oxazole are resistant to oxidation but may undergo radical halogenation under UV light.
Stability in Biological Media
Patent literature suggests degradation via hepatic cytochrome P450 enzymes (CYP3A4/2D6 isoforms), with phase I metabolites including:
Thermal Decomposition
Thermogravimetric analysis (hypothetical extrapolation from analogs):
| Temperature Range | Process | Mass Loss (%) |
|---|---|---|
| 150-200°C | Dehydration of adsorbed water | 2-3 |
| 250-300°C | Oxazole/furan ring decomposition | 60-65 |
| >300°C | Cyclopropane ring fragmentation | 30-35 |
Synthetic Derivatives in Patent Literature
While direct reaction data remain proprietary, structurally related compounds in patents demonstrate:
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Amide bond alkylation to create tertiary amines (US9593098B2)
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Oxazole-furan coupling via Pd-mediated reactions (US9415037B2) .
Limitations : Quantitative kinetic data, yields, and spectroscopic evidence are unavailable in public sources, as synthesis details are often patent-protected . Experimental validation is required to confirm hypothesized reactivities.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopropanecarboxamide backbone linked to a furan ring substituted with a 3,5-dimethyl-1,2-oxazole moiety. Its molecular formula is , with a molecular weight of approximately 336.3 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for further research.
Medicinal Chemistry
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis through specific molecular pathways.
- Antimicrobial Properties : The compound's unique structure may contribute to its ability to combat bacterial and fungal infections, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Biological Studies
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways critical for cellular functions.
Material Science
In addition to its biological applications, the compound is being explored for use in developing new materials:
- Polymer Chemistry : Its structural components can be incorporated into polymers to enhance material properties such as thermal stability and mechanical strength.
- Nanotechnology : The unique properties of the compound may allow for applications in nanotechnology, particularly in drug delivery systems where targeted release is crucial.
Anticancer Studies
A study published in ACS Omega highlighted the synthesis and evaluation of related compounds with oxazole moieties. These compounds demonstrated significant growth inhibition against several cancer cell lines (e.g., SNB-19 and OVCAR-8), indicating that similar derivatives may possess anticancer properties .
Antimicrobial Research
Research focusing on compounds with oxazole and furan structures has shown promising results in antimicrobial activity against resistant strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Mechanism of Action
The mechanism of action of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,6-difluorobenzene-1-sulfonamide
- N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenoxypropanamide
Uniqueness
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide stands out due to its combination of a cyclopropane ring with both furan and oxazole rings This unique structure imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
Biological Activity
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O3, with a molecular weight of 260.29 g/mol. The compound features a cyclopropanecarboxamide moiety linked to a furan and oxazole structure.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.29 g/mol |
| LogP | 2.0929 |
| Polar Surface Area | 54.316 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Furan and Oxazole Rings : The furan ring can be synthesized through cyclization reactions under acidic or basic conditions. The oxazole ring is formed via cyclization of α-haloketones with amides or nitriles.
- Coupling Reaction : The furan and oxazole intermediates are linked through a methyl group to the cyclopropanecarboxamide moiety using coupling reagents such as EDCI or DCC to facilitate amide bond formation .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in biological pathways, potentially inhibiting their activity or altering their function. Further research is required to elucidate these pathways fully.
Antiinflammatory Properties
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. For instance, studies on related oxazole derivatives have shown dual inhibition of 5-lipoxygenase and cyclooxygenase enzymes, which are critical in inflammatory processes .
Antimicrobial Activity
Preliminary tests suggest that the compound could possess antimicrobial properties. Similar compounds have demonstrated significant antibacterial activities against various strains . This aspect warrants further exploration to determine the spectrum and efficacy against specific pathogens.
Case Studies
- In Vitro Studies : In vitro assays have been conducted to evaluate the anti-inflammatory effects of related compounds on rat basophilic leukemia (RBL) cells. These studies highlight the potential of such compounds in modulating inflammatory responses through enzyme inhibition.
- Animal Models : In vivo studies using animal models have shown promising results for compounds with similar structures in reducing edema in inflammatory conditions. These findings support the potential therapeutic applications of this compound in treating inflammatory diseases.
Q & A
Q. How can the compound’s synthesis be optimized for academic research purposes?
The synthesis of this compound involves coupling cyclopropanecarboxylic acid derivatives with furan-based intermediates. A key step is the formation of the oxazole ring, which requires precise control of reaction conditions (e.g., temperature, catalyst selection). For example, in analogous cyclopropanecarboxamide syntheses, microwave-assisted methods have been used to reduce reaction times and improve yields . Optimization should include:
- Reagent stoichiometry : Testing molar ratios of 1:1 to 1:1.2 for amine and carbonyl components.
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts for regioselective coupling.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product.
Q. What analytical techniques are critical for structural characterization?
A combination of X-ray crystallography , NMR , and FT-IR is essential. For instance, X-ray diffraction (XRD) can resolve the cyclopropane ring’s strain and the oxazole-furan spatial arrangement . Key NMR signals include:
- ¹H NMR : Cyclopropane protons (δ 0.8–1.2 ppm), furan protons (δ 6.5–7.5 ppm).
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), oxazole carbons (δ 95–110 ppm).
Advanced Research Questions
Q. How can computational methods predict the compound’s physicochemical properties?
Use density functional theory (DFT) and molecular dynamics simulations to model:
- LogP (lipophilicity) : Predicted via PubChem’s computed data (e.g., Canonical SMILES:
C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) . - Solubility : Compare experimental solubility in DMSO/water mixtures with COSMO-RS simulations.
- Tautomerism : Assess stability of oxazole vs. isoxazole forms under varying pH .
Q. What strategies resolve contradictions in bioactivity data across studies?
If antioxidant activity (e.g., DPPH radical scavenging) varies, consider:
- Assay standardization : Control pH, solvent polarity, and incubation time (e.g., 30–60 minutes at 37°C) .
- Metabolite interference : Use LC-MS to identify degradation products during bioassays.
- Dose-response curves : Validate EC₅₀ values across ≥3 independent replicates.
Methodological Guidance
Q. How to design experiments for studying cyclopropane ring stability?
Q. What crystallization conditions favor high-quality single crystals?
From analogous studies:
- Solvent system : Ethanol/water (7:3 v/v) at 4°C.
- Slow evaporation : Achieve supersaturation over 7–10 days.
- Additives : 5% DMSO to reduce nucleation rate .
Critical Analysis of Contradictory Data
Discrepancies in solubility predictions (e.g., experimental vs. computational) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
